molecular formula C16H18N2O2 B297081 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide

2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide

Cat. No. B297081
M. Wt: 270.33 g/mol
InChI Key: ZFCSMIYIPXEGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide, also known as DMXAA, is a synthetic organic compound that belongs to the class of antitumor agents. It was first synthesized in the 1980s and has since been the subject of extensive research due to its potential use in cancer treatment.

Mechanism of Action

The exact mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to stimulate the production of cytokines, which are signaling molecules that regulate the immune response. It also activates a pathway called the STING pathway, which plays a key role in the immune response to viral infections and cancer.
Biochemical and Physiological Effects
2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients. 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to have a low toxicity profile, meaning that it does not have significant side effects at therapeutic doses.

Advantages and Limitations for Lab Experiments

2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide has a number of advantages for lab experiments. It is relatively easy to synthesize and can be scaled up for industrial production. It has been extensively studied for its potential use in cancer treatment and has been shown to have anti-tumor activity in a variety of cancer cell lines. However, there are also some limitations to using 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide in lab experiments. It is not effective against all types of cancer, and its mechanism of action is not fully understood.

Future Directions

There are a number of future directions for research on 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide. One area of research is the development of new cancer therapies based on 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide. Researchers are also investigating the use of 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is the development of new synthetic analogs of 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide that may have improved anti-tumor activity or reduced toxicity. Finally, researchers are investigating the use of 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide in other areas of medicine, such as the treatment of viral infections and autoimmune diseases.
Conclusion
2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide is a promising candidate for the development of new cancer therapies. It has been extensively studied for its potential use in cancer treatment and has been shown to have anti-tumor activity in a variety of cancer cell lines. Its mechanism of action is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide has a low toxicity profile and can be synthesized relatively easily. There are a number of future directions for research on 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide, including the development of new cancer therapies and the investigation of its use in other areas of medicine.

Synthesis Methods

2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide can be synthesized via a multi-step process that involves the reaction of 2,3-dimethylphenol with 2-bromomethylpyridine, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is then purified using column chromatography. The synthesis process is relatively simple and can be scaled up for industrial production.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, prostate, and colon cancer. 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide has also been shown to have anti-angiogenic properties, meaning that it can inhibit the growth of blood vessels that supply tumors with nutrients. This makes it a promising candidate for the development of new cancer therapies.

properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C16H18N2O2/c1-12-6-5-8-15(13(12)2)20-11-16(19)18-10-14-7-3-4-9-17-14/h3-9H,10-11H2,1-2H3,(H,18,19)

InChI Key

ZFCSMIYIPXEGJT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)NCC2=CC=CC=N2)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCC2=CC=CC=N2)C

Origin of Product

United States

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